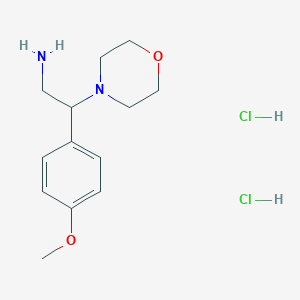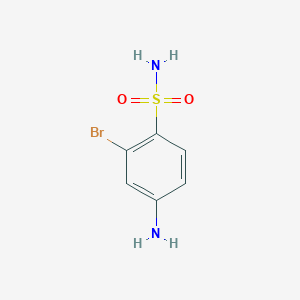
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl
Overview
Description
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring attached to an ethylamine chain, which is further substituted with a 4-methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. This reaction forms an intermediate, which is then further reacted with ethylamine under controlled conditions to yield the final product. The reaction conditions often involve maintaining specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions. The use of catalysts and automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization and filtration are employed to obtain the compound in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects and its role in modulating cellular pathways.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride exerts its effects involves interaction with specific molecular targets. It is believed to modulate neurotransmitter systems and influence cellular signaling pathways. The compound may act on receptors or enzymes, altering their activity and leading to downstream effects on cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and methoxyphenyl group make it particularly interesting for research in neuropharmacology and synthetic chemistry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVKYGDKEXSIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)


![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)
![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)

![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)



![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)

